

# Technical Guide: 3,5-Diacetoxy Styrene

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## Compound of Interest

Compound Name: 3,5-Diacetoxy Styrene

CAS No.: 155222-48-3

Cat. No.: B028309

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Molecular Weight, Synthesis, and Application in Stilbene Therapeutics

## Executive Summary

**3,5-Diacetoxy Styrene** (CAS: 155222-48-3) is a specialized styrenyl synthon utilized primarily in the convergent synthesis of polyhydroxylated stilbenes, most notably trans-Resveratrol. Its structural design—a styrene core protected by acetoxy groups—solves two critical challenges in organic synthesis: it prevents oxidation of the electron-rich phenol rings during palladium-catalyzed coupling (Heck Reaction) and enhances solubility in non-polar organic solvents compared to its unprotected parent, 3,5-dihydroxystyrene.

This guide details the physicochemical profile of **3,5-Diacetoxy Styrene**, its synthesis via Wittig olefination, and its critical role as a nucleophile in the palladium-catalyzed production of SIRT1-activating compounds.

## Part 1: Physicochemical Profile

The precise molecular weight and structural data are critical for stoichiometry calculations in catalytic cycles.

### Table 1: Core Chemical Data

Property	Specification
Chemical Name	3,5-Diacetoxy Styrene
Synonyms	5-Vinyl-1,3-phenylene diacetate; 1,3-Diacetoxy-5-vinylbenzene
Molecular Weight	220.22 g/mol
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>4</sub>
CAS Number	155222-48-3
Physical State	White to off-white solid
Solubility	Soluble in DCM, Ethyl Acetate, THF; Insoluble in water
SMILES	<chem>CC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=C</chem>

## Part 2: Synthetic Utility & Mechanism (The Heck Reaction)[4][5]

The primary utility of **3,5-Diacetoxy Styrene** lies in its application as the alkene partner in the Heck-Mizoroki Coupling.

### Why Acetoxy Protection?

Direct coupling of poly-hydroxylated arenes (like resorcinol derivatives) often poisons Palladium catalysts due to the high electron density and coordination ability of free phenols. Acetylating the hydroxyl groups at positions 3 and 5:[1][2]

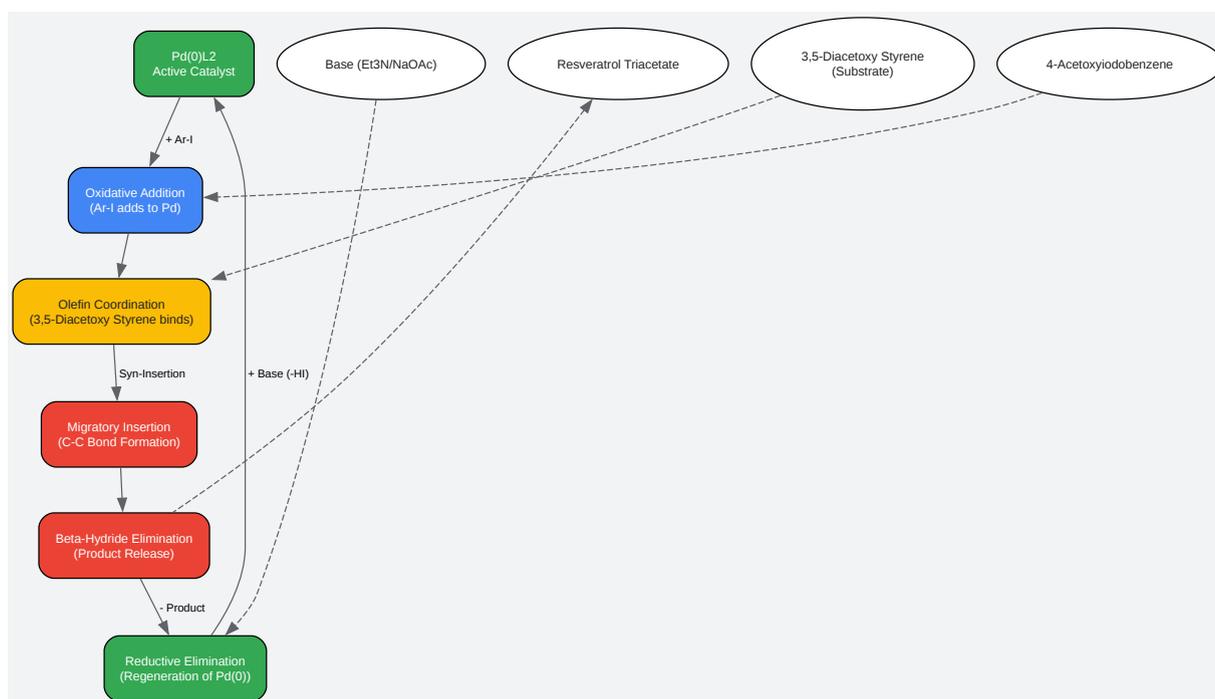
- Deactivates the Ring: Slightly withdraws electron density, preventing oxidative side-reactions.
- Steric Bulk: Modulates the coordination sphere around the Pd(0) species.
- Purification: The resulting tri-acetoxy stilbene intermediates are highly crystalline, allowing purification via recrystallization rather than expensive chromatography.

## Mechanistic Pathway

The synthesis of Resveratrol involves coupling **3,5-Diacetoxy Styrene** with a 4-substituted halobenzene (typically 4-acetoxyiodobenzene) followed by global deprotection.

### Diagram 1: The Heck Catalytic Cycle (Resveratrol Synthesis)

The following diagram illustrates the Pd(0)/Pd(II) cycle utilizing **3,5-Diacetoxy Styrene**.



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Caption: The catalytic cycle showing the insertion of **3,5-Diacetoxy Styrene** into the Aryl-Pd complex to form the stilbene backbone.

## Part 3: Experimental Protocols

### Protocol A: Synthesis of 3,5-Diacetoxy Styrene

Note: This compound is not always commercially available in bulk and is often synthesized from 3,5-dihydroxybenzaldehyde.

Reagents:

- 3,5-Dihydroxybenzaldehyde[3][4][5][6]
- Acetic Anhydride ( )
- Methyltriphenylphosphonium bromide ( )
- Potassium tert-butoxide ( )
- Pyridine, THF (anhydrous).

Step 1: Acetylation

- Dissolve 3,5-dihydroxybenzaldehyde (10.0 g) in Pyridine (30 mL).
- Add Acetic Anhydride (20 mL) dropwise at 0°C.
- Stir at RT for 4 hours. Pour into ice water/HCl. Filter the white precipitate (3,5-diacetoxybenzaldehyde).
- Yield Check: Quantitative.[6]

Step 2: Wittig Olefination

- Suspend

(1.1 eq) in anhydrous THF under Nitrogen.

- Add

(1.2 eq) slowly at 0°C. The solution will turn bright yellow (Ylide formation).

- Stir for 30 mins.
- Add 3,5-diacetoxybenzaldehyde (dissolved in THF) dropwise.
- Warm to RT and stir for 3 hours.
- Quench with saturated [ngcontent-ng-c3932382896="" \\_ngghost-ng-c706637299="" class="inline ng-star-inserted">](#)

. Extract with Ethyl Acetate.[\[4\]](#)[\[1\]](#)

- Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
- Product: **3,5-Diacetoxy Styrene** (White solid).

## Protocol B: Heck Coupling (Synthesis of Resveratrol Triacetate)

Reagents:

- **3,5-Diacetoxy Styrene** (1.0 eq)[\[7\]](#)
- 4-Acetoxyiodobenzene (1.0 eq)
- (0.01 eq - 1 mol%)
- Triethylamine (  
) (2.0 eq)
- Solvent: DMF or Acetonitrile.

Procedure:

- Charge a reaction flask with **3,5-Diacetoxy Styrene** and 4-Acetoxyiodobenzene.
- Add solvent (DMF) and degas with Nitrogen for 15 minutes (Critical to prevent Pd oxidation).
- Add  
  
and  
  
.
- Heat to 90°C for 12 hours.
- Workup: Cool to RT. Pour into water. The product, Resveratrol Triacetate, will precipitate as a solid.
- Filter and recrystallize from Ethanol.

## Part 4: Analytical Validation

To ensure the integrity of the **3,5-Diacetoxy Styrene** prior to coupling, the following spectral signatures must be confirmed.

### Proton NMR ( <sup>1</sup>H-NMR, 400 MHz, CDCl<sub>3</sub> )

- Aromatic Protons:

7.0–7.2 ppm (m, 3H). Look for the specific pattern of the 1,3,5-substituted ring.

- Vinylic Protons (Styrene):

- 6.65 (dd, 1H,

) - The proton on the carbon attached to the ring.

- 5.75 (d, 1H,

).

- 5.30 (d, 1H,

).

- Acetate Protons:

2.29 (s, 6H). A sharp singlet corresponding to the two equivalent groups.

## Mass Spectrometry (ESI-MS)

- Target Mass: 220.22 Da.

- Observed Ion:

= 221.2 or

= 243.2.

- Note: Acetyl groups are labile; avoid high fragmentation voltages which may show peaks at M-42 (loss of ketene).

## References

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